Ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate
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Overview
Description
Ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate is a chemical compound known for its unique structure and potential applications in various fields. This compound features an imidazole ring, which is a common motif in many biologically active molecules. The presence of the carbamoyl and hydrazinyl groups further enhances its reactivity and potential for diverse chemical transformations .
Preparation Methods
The synthesis of ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl glycinate with 5-carbamoylimidazole-4-carboxaldehyde, followed by the addition of hydrazine hydrate. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction . Industrial production methods may involve similar steps but are optimized for larger scales, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Scientific Research Applications
Ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The hydrazinyl group can form hydrogen bonds with amino acid residues, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate can be compared with other similar compounds, such as:
Ethyl 2-[2-(1H-imidazol-4-yl)hydrazinyl]acetate: This compound lacks the carbamoyl group, which may reduce its reactivity and binding affinity.
Ethyl 2-[2-(5-methyl-1H-imidazol-4-yl)hydrazinyl]acetate: The presence of a methyl group instead of a carbamoyl group can alter the compound’s chemical properties and biological activity.
Properties
CAS No. |
3413-78-3 |
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Molecular Formula |
C8H12N6O3 |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
ethyl 2-[[(5-carbamoyl-1H-imidazol-4-yl)amino]diazenyl]acetate |
InChI |
InChI=1S/C8H12N6O3/c1-2-17-5(15)3-12-14-13-8-6(7(9)16)10-4-11-8/h4H,2-3H2,1H3,(H2,9,16)(H,10,11)(H,12,13) |
InChI Key |
TXNGTDMYUCCJRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN=NNC1=C(NC=N1)C(=O)N |
Origin of Product |
United States |
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